1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and furylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one typically involves the reaction of trifluoroacetone with furylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The furylmethyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one
Uniqueness
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and furylmethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furylmethyl group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes the compound a valuable tool in various scientific research applications.
Biological Activity
Introduction
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one, a compound with significant fluorine substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- CAS Number : 215519-26-9
- Molecular Formula : C11H10F3N O
- Molecular Weight : 239.20 g/mol
Physical Properties
Property | Value |
---|---|
Melting Point | Not specified |
Purity | ≥95% |
Form | Powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in vivo.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit certain enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and cancer progression.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various conditions:
Anticancer Activity
Studies have shown that similar trifluoromethyl-containing compounds exhibit cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated IC50 values in the micromolar range against breast cancer cells.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
In Vitro Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for human breast cancer cells (MCF7) .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in tumor progression. It was found to significantly reduce the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's efficacy:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
Comparative Analysis with Similar Compounds
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
1,1,1-Trifluoro...but-3-en-2-one | 15 | Enzyme inhibition and cytotoxicity |
Trifluoromethyl analog A | 10 | MMP inhibition |
Trifluoromethyl analog B | 20 | Apoptosis induction |
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(furan-2-ylmethylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)3-4-13-6-7-2-1-5-15-7/h1-5,13H,6H2/b4-3+ |
InChI Key |
XWOHWPQMGNIJMH-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)CN/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)CNC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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